6-[(Tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylicacid
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Overview
Description
6-[(Tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[311]heptane-1-carboxylic acid is a bicyclic compound with a unique structure that includes an oxa-azabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves the protection of the amine group followed by the formation of the bicyclic ring system and subsequent deprotection of the amine and carboxylic acid groups. The starting materials include 6-aminobicyclo[3.1.1]heptane-1-carboxylic acid, tert-butyl chloroformate, triethylamine, dichloromethane, sodium bicarbonate, water, and ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[(Tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
6-[(Tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylic acid has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: The compound has been studied for its potential as a drug candidate, particularly in the inhibition of certain cancer cells.
Catalysis: It has been used as a catalyst in various organic reactions.
Mechanism of Action
The mechanism of action of 6-[(Tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the growth of cancer cells by interfering with specific pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-Butyl 6-oxa-3-azabicyclo[3.1.1]heptane-3-carboxylate
Uniqueness
6-[(Tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylic acid is unique due to its specific bicyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H17NO5 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO5/c1-10(2,3)17-9(15)12-7-4-11(12,8(13)14)6-16-5-7/h7H,4-6H2,1-3H3,(H,13,14) |
InChI Key |
NZKIBHFDBKAKDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC1(COC2)C(=O)O |
Origin of Product |
United States |
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